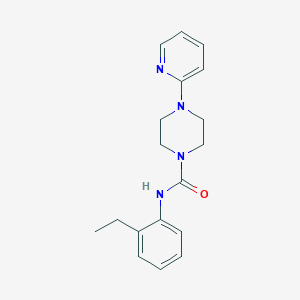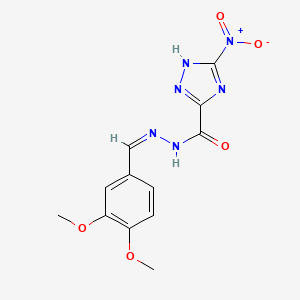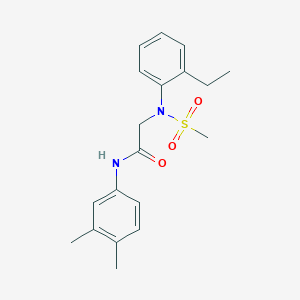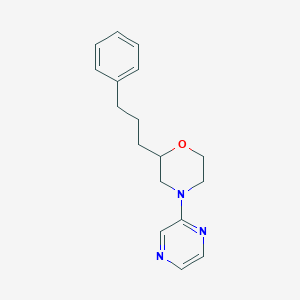![molecular formula C15H28N2O3 B6038338 N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide](/img/structure/B6038338.png)
N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide, also known as URB597, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids. Inhibition of FAAH increases the levels of endocannabinoids, which has been shown to have various physiological and biochemical effects.
Mecanismo De Acción
N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide selectively inhibits FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various physiological and biochemical effects.
Biochemical and Physiological Effects:
The increased levels of endocannabinoids produced by N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide have been shown to have various biochemical and physiological effects. These include analgesia, anti-inflammatory effects, neuroprotection, and anxiolytic effects. N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide has also been shown to have potential therapeutic effects in addiction by reducing drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide is its selectivity for FAAH inhibition. This allows for the specific modulation of endocannabinoid levels without affecting other pathways. However, one limitation is its short half-life, which can make it difficult to maintain consistent levels in vivo.
Direcciones Futuras
Future research on N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide could focus on its potential therapeutic applications in various areas, including pain management, anxiety, depression, and addiction. It could also investigate its anti-inflammatory and neuroprotective effects in more detail. Additionally, studies could be conducted to improve its pharmacokinetic properties and increase its half-life for more consistent levels in vivo.
Métodos De Síntesis
The synthesis of N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide involves the condensation of 1,3-dibromopropane with morpholine, followed by reaction with 4-methylpentan-2-one and acetic anhydride. The final product is obtained after purification and recrystallization.
Aplicaciones Científicas De Investigación
N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide has been extensively studied for its potential therapeutic applications in various areas, including pain management, anxiety, depression, and addiction. It has also been investigated for its anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
N-[3-[2-(4-methylpentyl)morpholin-4-yl]-3-oxopropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-12(2)5-4-6-14-11-17(9-10-20-14)15(19)7-8-16-13(3)18/h12,14H,4-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZVIMVYRCXSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)CCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-fluoro-2-methoxyphenyl){1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6038258.png)

![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6038265.png)
![3-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol](/img/structure/B6038273.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6038290.png)
![2-[3-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6038291.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6038298.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide](/img/structure/B6038301.png)


![N-(3-methoxyphenyl)-N'-{6-oxo-4-[(2-pyridinylthio)methyl]-1,6-dihydro-2-pyrimidinyl}guanidine](/img/structure/B6038313.png)
![ethyl 4-(3-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6038343.png)
![N-{3-[acetyl(methyl)amino]phenyl}benzamide](/img/structure/B6038348.png)